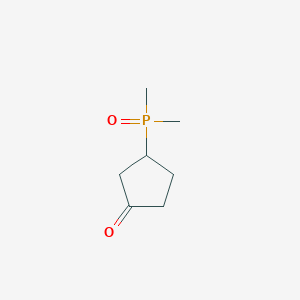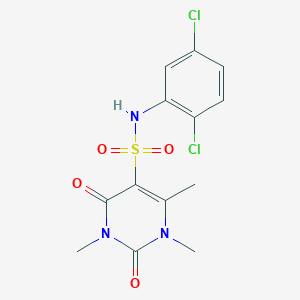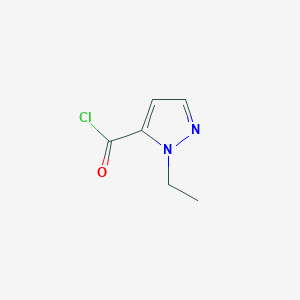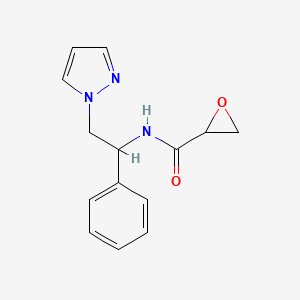
3-Dimethylphosphorylcyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Dimethylphosphorylcyclopentan-1-one is a chemical compound with the CAS Number 2287341-95-9 . It has a molecular weight of 160.15 and its molecular formula is C7H13O2P . The compound is typically stored at a temperature of 4°C and is available in powder form .
Molecular Structure Analysis
The InChI code for 3-Dimethylphosphorylcyclopentan-1-one is 1S/C7H13O2P/c1-10(2,9)7-4-3-6(8)5-7/h7H,3-5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
3-Dimethylphosphorylcyclopentan-1-one is a powder with a molecular weight of 160.15 and a molecular formula of C7H13O2P . It’s stored at a temperature of 4°C .Aplicaciones Científicas De Investigación
Synthesis and Molecular Pharmacology
- The compound 3,3-Dimethylcyclopentanes, similar in structure to 3-Dimethylphosphorylcyclopentan-1-one, has been utilized in the synthesis of neoprofen, a rigidified analogue of ibuprofen. This demonstrates the use of such compounds in altering the 3-D topology of pharmaceutical substances and their potential in molecular pharmacology (Ramsubhag et al., 2016).
Photoinduced Electron Transfer and Radiolytic Oxidation
- Research on cyclopentane-1,3-diyl radical cations, related to 3-Dimethylphosphorylcyclopentan-1-one, has explored their generation through photoinduced electron transfer (PET) and radiolytic oxidation. This area of study provides insights into the behavior of similar compounds under specific conditions (Adam et al., 1994).
Experimental and Theoretical Properties Exploration
- The compound 5,5-Dimethyl 3-amino-cyclohex-2-en-1-one, a derivative of 5,5-Dimethyl-1,3 cyclohexanedione, which is structurally related to 3-Dimethylphosphorylcyclopentan-1-one, has been studied for its experimental and theoretical properties. This includes analysis via NMR, FT-Raman, FT-IR, and UV–Visible spectroscopies, along with Density Functional Theory (DFT) studies (Fatima et al., 2021).
Self-Aggregation and Inclusion of External Guests
- Studies involving 3-O-(2-methylnaphthyl)-β-cyclodextrin, which is related to 3-Dimethylphosphorylcyclopentan-1-one, have shown self-aggregation and the inclusion of external guests. This research provides insights into the behavior of cyclopentanone derivatives in various chemical environments (McAlpine & Garcia‐Garibay, 1998).
Metabotropic Glutamate Receptor Agonist Synthesis
- The synthesis of aminocyclopentane-1,3-dicarboxylic acid, related to 3-Dimethylphosphorylcyclopentan-1-one, highlights its application as a metabotropic glutamate receptor agonist. This showcases the potential pharmaceutical applications of cyclopentanone derivatives (Ma, Ma, & Dai, 1997).
Enolisation of Ketones
- Research on dimethyl(phenyl)silyl-substituted ketones, including 3-dimethyl(phenyl)silylcyclopentanone, focuses on the regiochemistry of enolisation. This study is relevant to understanding the chemical behavior of 3-Dimethylphosphorylcyclopentan-1-one and similar compounds (Engel, Fleming, & Smithers, 1986).
Homogeneous C–C Bond Cleavage
- The dehydrogenation of 1,1-Dimethylcyclopentane, structurally similar to 3-Dimethylphosphorylcyclopentan-1-one, to form various complexes, represents the first case of homogeneous C–C bond cleavage starting from an alkane with a transition metal complex. This provides a foundation for further research in organic synthesis and catalysis (Crabtree & Dion, 1984).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust and washing skin thoroughly after handling .
Propiedades
IUPAC Name |
3-dimethylphosphorylcyclopentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13O2P/c1-10(2,9)7-4-3-6(8)5-7/h7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMOWADNXXFLFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1CCC(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Dimethylphosphorylcyclopentan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,5-dimethyl-3-{[(4-methylphenyl)carbonyl]amino}-1H-indole-2-carboxamide](/img/structure/B2838498.png)

![6-(2-azepan-1-yl-2-oxoethyl)-1,3-dimethyl-1,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B2838500.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2838504.png)

![(4-Oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2838506.png)

![1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2838510.png)

